

Application Note: Advanced HPLC Methodologies for the Quantification of 6-(Aminomethyl)nicotinamide

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Compound of Interest

Compound Name: 6-(Aminomethyl)nicotinamide

CAS No.: 182159-58-6

Cat. No.: B070334

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Content Type: In-Depth Technical Guide & Validated Protocols

Chemical Profiling & Analytical Challenges

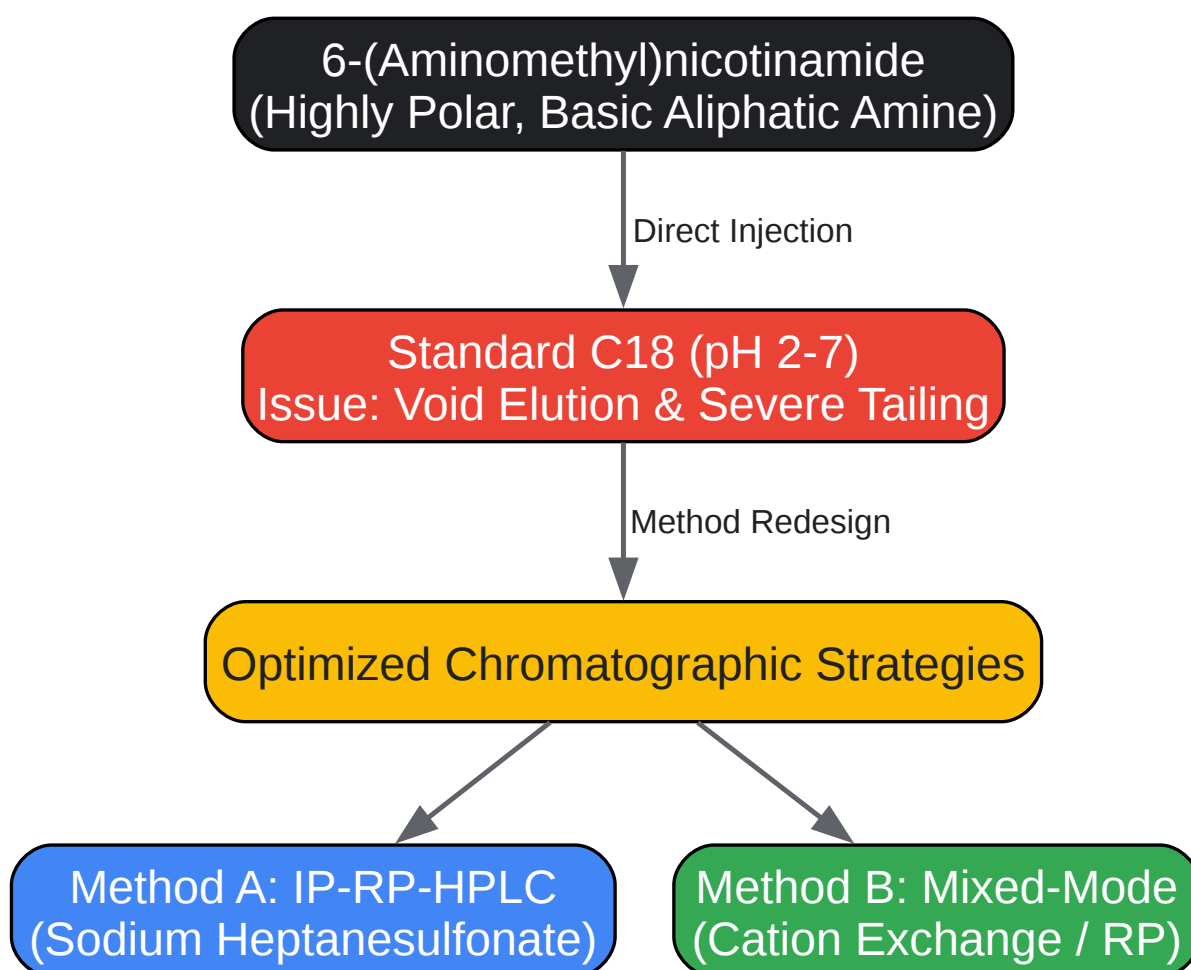
6-(Aminomethyl)nicotinamide (CAS: 182159-58-6) is a highly valuable pharmaceutical intermediate and bioactive building block. Structurally, it features a pyridine ring substituted with a carboxamide group at the 3-position and an aminomethyl moiety at the 6-position.

From a chromatographic perspective, this molecule presents a severe analytical challenge. Unlike aromatic amines (e.g., 6-aminonicotinamide), the aliphatic primary amine on the aminomethyl group is highly basic (pKa ~9.0-10.0). Combined with the pyridine nitrogen (pKa ~3.3), the molecule exists as a highly polar, doubly protonated cation under standard acidic mobile phase conditions (pH 2.0–4.0).

If analyzed using a traditional Reversed-Phase (RP) C18 column, analysts will typically observe two failure modes:

- Lack of Retention: The extreme polarity of the protonated species causes it to elute near the void volume (t_0).
- Severe Peak Tailing: The highly basic aliphatic amine undergoes strong secondary electrostatic interactions with residual, unendcapped surface silanols on the silica matrix.

To establish a robust, self-validating analytical system, the method must be fundamentally redesigned to exploit—rather than fight—the molecule's cationic nature.



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Fig 1: Decision tree for overcoming retention failures of **6-(Aminomethyl)nicotinamide**.

Methodological Rationale (Expertise & Experience)

To achieve reliable quantification, we present two distinct, field-proven approaches:

Approach A: Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) By introducing an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) into an acidic mobile phase, the protonated **6-(Aminomethyl)nicotinamide** forms a neutral, highly hydrophobic complex. This dynamically increases its apparent partition coefficient (logP), allowing for strong retention on a standard C18 stationary phase. This mechanism has been robustly validated for structurally analogous endogenous cationic metabolites like N1-methylnicotinamide. Triethylamine (TEA) is added as a competitive silanol-masking agent to eliminate residual tailing.

Approach B: Mixed-Mode Chromatography (MMC) Mixed-mode stationary phases (e.g., Primesep 100) incorporate both hydrophobic alkyl chains and embedded cation-exchange groups (sulfonic acids) directly on the silica surface. This dual-retention mechanism allows for the direct retention of basic compounds without requiring non-volatile ion-pairing reagents in the mobile phase, making it highly effective for nicotinamide derivatives and fully compatible with LC-MS.

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Standard and Sample Preparation

- Diluent: Mobile Phase A (Method specific).
- Stock Solution: Accurately weigh 10.0 mg of **6-(Aminomethyl)nicotinamide** reference standard into a 10.0 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
- Working Standard: Transfer 500 μ L of the stock solution into a 10 mL volumetric flask and dilute to volume (50 μ g/mL).
- Filtration: Filter all final solutions through a 0.22 μ m hydrophilic PTFE syringe filter prior to injection.

Method A: Ion-Pairing RP-HPLC (UV Detection)

- Column: Nucleosil 100-C18 (250 mm × 4.6 mm, 5 μm) or equivalent fully endcapped C18.
- Mobile Phase: 22% Acetonitrile / 78% Water containing 0.01 M Sodium Heptanesulfonate and 0.5% Triethylamine (v/v).
- pH Adjustment: Critical Step - Adjust the aqueous phase to exactly pH 3.2 using concentrated Phosphoric Acid prior to mixing with Acetonitrile.
- Flow Rate: 1.0 mL/min (Isocratic).
- Column Temperature: 30°C.
- Detection: UV at 261 nm.
- Injection Volume: 10 μL.

System Suitability Check (Method A): Inject the 50 μg/mL working standard six times.

- Pass Criteria: Retention time (tR) stability RSD ≤ 1.0%; Tailing Factor (Tf) ≤ 1.3; Theoretical Plates (N) ≥ 4000.
- Troubleshooting: If Tf > 1.3, verify the pH is exactly 3.2. At higher pH, incomplete protonation disrupts the ion-pair equilibrium.

Method B: Mixed-Mode Chromatography (LC-MS Compatible)

- Column: Primesep 100 (150 mm × 4.6 mm, 5 μm).
- Mobile Phase: 50% Acetonitrile / 50% Water containing 0.1% Formic Acid (v/v). (Note: Standard HPLC-PDA methods for nicotinamide compounds often use phosphate buffers , but Formic Acid is mandated here to maintain MS compatibility).
- Flow Rate: 1.0 mL/min (Isocratic).
- Column Temperature: 35°C.
- Detection: UV at 261 nm / ESI-MS (Positive Ion Mode, [M+H]⁺=152.1).

- Injection Volume: 5 μ L.

System Suitability Check (Method B):

- Pass Criteria: $T_f \leq 1.2$; $N \geq 5000$.
- Troubleshooting: If retention is too strong ($t_R > 10$ min), increase the Formic Acid concentration to 0.2% to increase the ionic strength and elute the cation faster.

Quantitative Data & Method Comparison

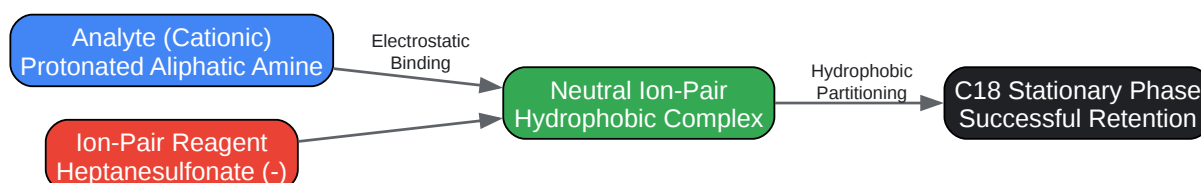
The table below summarizes the expected chromatographic performance and operational parameters, allowing analysts to select the appropriate method based on their detector availability (UV vs. MS).

Parameter	Method A (IP-RP-HPLC)	Method B (Mixed-Mode)
Primary Retention Mechanism	Hydrophobic partitioning of ion-pair	Cation-exchange & Reversed-phase
Expected Retention Time (t_R)	~7.5 - 8.5 min	~5.0 - 6.0 min
System Suitability: Tailing Factor	≤ 1.3	≤ 1.2
System Suitability: Efficiency (N)	> 4000 plates	> 5000 plates
Linearity Range	1.0 - 100.0 μ g/mL ($R^2 > 0.999$)	0.5 - 100.0 μ g/mL ($R^2 > 0.999$)
LC-MS Compatibility	Poor (Non-volatile sulfonate salts)	Excellent (Volatile formic acid)
Column Equilibration Time	Long (~30-45 column volumes)	Short (~10-15 column volumes)

Mechanistic Insights: The Ion-Pairing Pathway

Understanding the exact molecular interactions in Method A is crucial for troubleshooting. The addition of Sodium Heptanesulfonate does not alter the stationary phase; rather, it alters the

analyte in the mobile phase. The negatively charged sulfonate head group binds to the positively charged primary amine of **6-(Aminomethyl)nicotinamide**. The resulting complex exposes the seven-carbon hydrophobic tail of the heptanesulfonate to the C18 stationary phase, mimicking a highly lipophilic molecule.



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Fig 2: Mechanistic pathway of Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC).

References

- Title: Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow Source: PubMed (National Institutes of Health) URL:[[Link](#)][1]
- Title: HPLC Method for Analysis of Nicotinamide on Primesep 100 Column Source: SIELC Technologies Application Database URL:[[Link](#)][2]
- Title: Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography Source: National Institute for Food Control (NIFC) URL:[[Link](#)][3]

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